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Compound of Interest

Compound Name:
4-[(Carboxymethyl)amino]benzoic

acid

Cat. No.: B187148 Get Quote

Introduction and Strategic Overview
4-[(Carboxymethyl)amino]benzoic acid, also known as N-(4-carboxyphenyl)glycine, is a

critical molecule often encountered as a synthetic intermediate, a potential impurity in active

pharmaceutical ingredients (APIs), or a functional building block in materials science. Its

chemical structure, featuring both acidic (two carboxyl groups) and basic (a secondary amine)

moieties, imparts zwitterionic characteristics that necessitate carefully designed analytical

strategies.[1] The rigorous characterization of this compound is paramount to ensure product

purity, confirm structural identity, and identify potential process-related impurities or degradants,

thereby safeguarding quality and performance in its final application.

This guide provides a comprehensive suite of analytical methodologies for the in-depth

characterization of 4-[(Carboxymethyl)amino]benzoic acid. We move beyond simple

procedures to explain the scientific rationale behind the selection of specific techniques and

parameters, empowering researchers to adapt and troubleshoot these methods effectively. The

protocols described herein are designed to be self-validating through the inclusion of system

suitability criteria, ensuring robust and reliable data generation.
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A foundational understanding of the analyte's properties is the first step in robust method

development.

Property Value Source

IUPAC Name

4-

[(carboxymethyl)amino]benzoic

acid

[Sigma-Aldrich][2]

CAS Number 5698-54-4 [Sigma-Aldrich][2]

Molecular Formula C₉H₉NO₄ [PubChem][3]

Molecular Weight 195.17 g/mol [Sigma-Aldrich][2]

Structure
Aromatic carboxylic acid with a

glycine substituent
-

Key Functional Groups

Two carboxylic acids, one

secondary amine, benzene

ring

-

Overall Analytical Workflow
A multi-technique approach is essential for a complete characterization. The following workflow

ensures orthogonal data is generated to confirm identity, quantify purity, and identify impurities.
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Caption: Integrated workflow for the characterization of 4-[(Carboxymethyl)amino]benzoic
acid.

High-Performance Liquid Chromatography (HPLC)
for Purity and Assay
Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for

purity assessment and quantification due to its high resolving power and compatibility with UV

detection, which is ideal for aromatic compounds. The method described here utilizes a C18

stationary phase, which retains the analyte based on its moderate hydrophobicity. The key to

achieving sharp, symmetrical peaks for this zwitterionic compound is controlling the ionization

state of the carboxylic acid and amine groups. By using an acidic mobile phase (e.g.,

containing 0.1% formic acid), we suppress the deprotonation of the carboxyl groups and

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b187148?utm_src=pdf-body-img
https://www.benchchem.com/product/b187148?utm_src=pdf-body
https://www.benchchem.com/product/b187148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


promote the protonation of the amine, resulting in a more consistent analyte form that interacts

predictably with the stationary phase.[4][5]

Detailed HPLC Protocol

Sample & Mobile Phase Preparation

Chromatographic Analysis

Data Processing

Prepare Mobile Phase A:
0.1% Formic Acid in Water

Prepare Mobile Phase B:
0.1% Formic Acid in Acetonitrile

Prepare Sample:
~1 mg/mL in 50:50 Water:Methanol

Filter sample (0.45 µm)

Equilibrate HPLC System
with Initial Conditions Inject Sample (5 µL) Run Gradient Program Detect at 254 nm

Integrate Peaks Check System Suitability Calculate Purity
(% Area Normalization)

Click to download full resolution via product page

Caption: Step-by-step workflow for HPLC purity analysis.

Instrumentation and Conditions:
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Parameter Recommended Setting Rationale

HPLC System
Standard system with UV/PDA

detector

Widely available and suitable

for this analysis.

Column C18, 250 x 4.6 mm, 5 µm
Industry-standard for retaining

aromatic acids.

Mobile Phase A
0.1% Formic Acid (v/v) in

HPLC-grade Water

Acid modifier for peak shape

control.

Mobile Phase B
0.1% Formic Acid (v/v) in

Acetonitrile
Organic solvent for elution.

Gradient 5% B to 95% B over 20 min

Ensures elution of the main

peak and any less polar

impurities.

Flow Rate 1.0 mL/min
Standard flow for a 4.6 mm ID

column.

Column Temp. 30 °C
Provides stable retention

times.

Detector UV at 254 nm

Strong absorbance wavelength

for the benzoic acid

chromophore.

Injection Vol. 5 µL
Balances sensitivity with

potential for peak overload.

Sample Prep.
1.0 mg/mL in Water/Methanol

(50:50)

Good solubility and compatible

with the mobile phase.

System Suitability Testing (SST): Before sample analysis, a standard injection must meet these

criteria to ensure the system is performing correctly.
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SST Parameter Acceptance Criteria

Tailing Factor 0.8 - 1.5

Theoretical Plates > 2000

Retention Time RSD < 2.0% (for n=5 injections)

Data Analysis: Purity is calculated using area normalization, where the area of the main peak is

expressed as a percentage of the total area of all integrated peaks.

LC-MS for Impurity Identification
Principle & Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool

for identifying unknown impurities.[6][7] It couples the separation power of HPLC with the

mass-resolving capability of a mass spectrometer. By determining the mass-to-charge ratio

(m/z) of an impurity, we can deduce its molecular weight, providing a critical clue to its identity.

Electrospray Ionization (ESI) is the preferred ionization technique as it is a "soft" method

suitable for polar molecules like ours, minimizing fragmentation and preserving the molecular

ion.

Detailed LC-MS Protocol
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Caption: Workflow for impurity identification using LC-MS.
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Parameter Recommended Setting Rationale

LC System Same as HPLC Purity Method
Ensures correlation between

UV and MS data.

MS Detector Single Quadrupole or TOF
TOF provides higher mass

accuracy.

Ionization Mode ESI (Positive and Negative)

Positive mode will show

[M+H]⁺ (196.06 m/z). Negative

mode will show [M-H]⁻ (194.04

m/z).

Mass Range 50 - 500 m/z

Covers the mass of the parent

compound and likely impurities

(e.g., starting materials,

dimers).

Capillary Voltage 3.5 kV
Typical voltage for stable ESI

spray.

Drying Gas Temp. 350 °C
Ensures efficient desolvation of

ions.

Data Interpretation: For each impurity peak observed in the HPLC chromatogram, extract the

corresponding mass spectrum. The molecular weight can be inferred from the observed m/z.

For example, an impurity with an [M+H]⁺ ion at m/z 138.05 could correspond to the starting

material, 4-aminobenzoic acid.[1]

NMR and FTIR for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is the gold standard for unambiguous structural

elucidation. It provides detailed information about the chemical environment of each proton (¹H

NMR) and carbon (¹³C NMR) atom in the molecule. The predicted spectrum for 4-
[(Carboxymethyl)amino]benzoic acid should show distinct signals for the aromatic protons,

the methylene protons of the glycine unit, and the secondary amine proton.[8][9][10]

Protocol:
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Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of deuterated dimethyl

sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this compound and its

exchangeable protons (NH, COOH) are often visible.

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

Data Interpretation:

¹H NMR: Expect two doublets in the aromatic region (~6.5-8.0 ppm), a singlet for the

methylene (-CH₂-) group, and broad singlets for the NH and two COOH protons.

¹³C NMR: Expect signals for the two distinct carboxyl carbons (>165 ppm), multiple signals

for the aromatic carbons (~110-155 ppm), and a signal for the methylene carbon (~45

ppm).[10]

Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR is a rapid and non-destructive technique used for identity

confirmation. It works by measuring the absorption of infrared radiation by the molecule's

functional groups, creating a unique "fingerprint."

Protocol:

Sample Preparation: Place a small amount of the dry powder directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Data Interpretation: The spectrum should be compared against a reference standard. Key

characteristic peaks to verify include:

~3300 cm⁻¹: N-H stretch

~3000-2500 cm⁻¹: Broad O-H stretch from carboxylic acids

~1700 cm⁻¹: Strong C=O stretch from carboxylic acids

~1600, 1520 cm⁻¹: C=C stretches from the aromatic ring
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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